[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride
Description
[3-(Difluoromethyl)cyclobutyl]methanamine hydrochloride is a fluorinated cyclobutane derivative featuring a difluoromethyl group (-CF₂H) attached to a cyclobutyl ring and a primary amine hydrochloride salt. Its molecular formula is C₅H₁₀ClF₂N (molecular weight: 157.59 g/mol), with a CAS number of 2940861-99-2 for the trans-isomer . The difluoromethyl group enhances metabolic stability and modulates the amine’s basicity, improving bioavailability and target engagement .
Properties
IUPAC Name |
[3-(difluoromethyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-1-4(2-5)3-9;/h4-6H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWRDCQMZHACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-85-6 | |
| Record name | 1-[3-(difluoromethyl)cyclobutyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of [3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride involves several steps. One common method includes the reaction of cyclobutanone with difluoromethylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions to obtain the final product. Industrial production methods often involve optimizing these reactions to increase yield and purity .
Chemical Reactions Analysis
[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Scientific Research Applications
[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [3-(difluoromethyl)cyclobutyl]methanamine hydrochloride with key analogs:
Key Observations:
- Fluorine Effects: The difluoromethyl group (-CF₂H) in the target compound reduces amine basicity (pKa ~9.5–10.5) compared to non-fluorinated analogs like (S)-cyclobutyl(phenyl)methanamine HCl (pKa ~10.8), enhancing membrane permeability and CNS penetration .
- Stereochemistry : The trans-isomer (CAS 2940861-99-2) may exhibit distinct binding interactions compared to cis-configurations due to spatial arrangement .
Biological Activity
[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride (CAS No.: 2241128-85-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a difluoromethyl group and an amine functional group. This unique configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly in relation to its antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that compounds with cyclobutane derivatives exhibit significant antimicrobial properties. For instance, a study involving a library of compounds showed that derivatives similar to [3-(Difluoromethyl)cyclobutyl]methanamine demonstrated effective inhibition against Mycobacterium tuberculosis, with some compounds achieving over 90% growth inhibition at concentrations around 20 µM .
Anticancer Activity
The anticancer potential of [3-(Difluoromethyl)cyclobutyl]methanamine has been evaluated through various assays. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines. For example, derivatives containing similar structural motifs have been reported to exhibit IC50 values in the low micromolar range against various tumor cell lines, indicating promising anticancer activity .
The mechanism by which [3-(Difluoromethyl)cyclobutyl]methanamine exerts its biological effects likely involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation pathways or modulate receptor activity, leading to reduced tumor growth and enhanced antimicrobial efficacy.
Case Studies
- Antimycobacterial Screening : A high-throughput screening of compounds against Mycobacterium tuberculosis identified several hits with significant growth inhibition, suggesting that the difluoromethyl-cyclobutane moiety contributes to enhanced activity against this pathogen .
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that compounds structurally related to [3-(Difluoromethyl)cyclobutyl]methanamine inhibited cell growth effectively, with IC50 values ranging from 0.64 µM to 2.5 µM depending on the specific cell line tested .
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC50 (µM) | Target |
|---|---|---|---|
| [3-(Difluoromethyl)cyclobutyl]methanamine | Antimicrobial | <20 | Mycobacterium tuberculosis |
| Similar cyclobutane derivative | Anticancer | 0.64 - 2.5 | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
